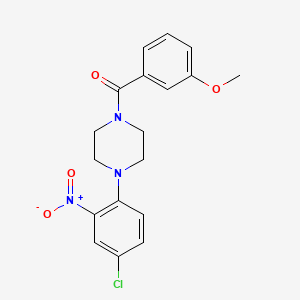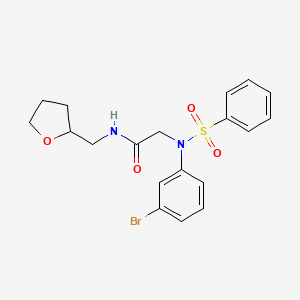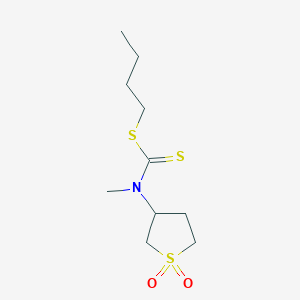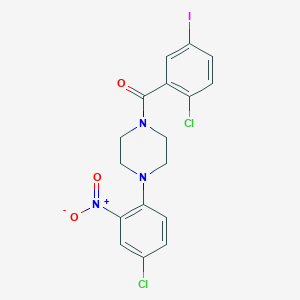![molecular formula C14H10BrN3O3S B3926734 2-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926734.png)
2-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide
Overview
Description
2-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties and is widely used in different research studies.
Mechanism of Action
The mechanism of action of 2-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide is not well understood. However, it is believed to exert its biological activities by interacting with specific targets in the cells. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the activity of some enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce the expression of some genes involved in apoptosis and cell cycle regulation. The compound has also been shown to inhibit the activity of some enzymes involved in the inflammatory response. In addition, it has been reported to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide is its easy synthesis and purification. It is also relatively stable and has a long shelf life, making it easy to handle in the laboratory. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in some biological assays. In addition, its mechanism of action is not well understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are various future directions for the research on 2-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide. One of the potential areas of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of its specific targets and the elucidation of its mechanism of action. Furthermore, the compound can be used as a starting material for the synthesis of various analogs with improved biological activities. Finally, the compound can be studied for its potential applications in different fields, such as materials science and drug discovery.
Conclusion:
This compound is a unique compound with potential applications in various fields of scientific research. Its easy synthesis and purification, low toxicity profile, and potential biological activities make it an attractive candidate for further development as a therapeutic agent. However, more research is needed to fully understand its mechanism of action and to identify its specific targets. The future directions for research on this compound are diverse and promising, making it an exciting area of study for scientists in different fields.
Scientific Research Applications
2-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide has various potential applications in scientific research. It has been used as a starting material for the synthesis of different compounds with potential biological activities. This compound has been studied for its anti-tumor, anti-inflammatory, and anti-viral activities. It has also been used in the synthesis of various organic materials, such as conducting polymers and liquid crystals.
properties
IUPAC Name |
2-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3S/c15-10-6-2-1-5-9(10)13(19)17-14(22)16-11-7-3-4-8-12(11)18(20)21/h1-8H,(H2,16,17,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIWOEOKTQNKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B3926652.png)
![N-1,3-benzodioxol-5-yl-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3926656.png)



![2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid](/img/structure/B3926676.png)
![4-fluoro-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3926677.png)
![1,4-bis[(5-chloro-2-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B3926678.png)

![10-benzoyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926685.png)
![3-(1,3-benzothiazol-2-ylthio)-1-[4-(1-piperidinyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B3926688.png)

![N,N,2-trimethyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B3926711.png)
